NSC-79887

Description

Properties

IUPAC Name |

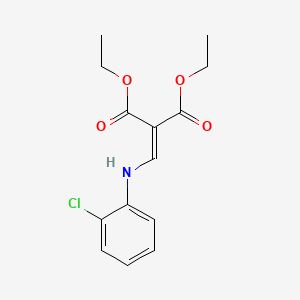

diethyl 2-[(2-chloroanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYBJRGUNJJBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292036 | |

| Record name | MLS000736868 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19056-78-1 | |

| Record name | MLS000736868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736868 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of NSC-79887

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Background

NSC-79887 emerged from the vast chemical library of the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). The DTP has been a cornerstone of cancer drug discovery since its inception, providing a public repository of chemical compounds and screening data to the global research community.[1][2] The program's evolution from in vivo mouse models to the in vitro NCI-60 human tumor cell line screen in 1990 revolutionized the identification of potential anti-cancer agents by enabling high-throughput screening across a diverse panel of cancer types.[3][4]

While the specific screening initiative that identified this compound is not explicitly detailed in publicly accessible records, its designation as an "NSC" compound indicates its inclusion in this extensive drug discovery effort. Compounds within the DTP are evaluated for their potential to inhibit cancer cell growth, and promising candidates are often subjected to further investigation to elucidate their mechanism of action. This compound has been characterized as an inhibitor of nucleoside hydrolase, a key enzyme in the purine salvage pathway.

Chemical Synthesis

The chemical name of this compound is (E)-2-((2,3-dihydro-1H-inden-5-yl)methylene)-N,N-dimethylhydrazine-1-carbothioamide. Based on this structure, a plausible and commonly employed synthetic strategy for this class of thiosemicarbazones involves a condensation reaction between an aldehyde and a thiosemicarbazide derivative.

Proposed Synthetic Pathway

The synthesis can be logically divided into the preparation of two key intermediates followed by their condensation.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of the intermediates and the final product, based on established chemical literature for similar compounds.

Protocol 2.2.1: Synthesis of 2,3-dihydro-1H-indene-5-carbaldehyde (Intermediate 1)

This protocol describes a representative formylation of 2,3-dihydro-1H-indene.

-

Materials: 2,3-dihydro-1H-indene, a suitable formylating agent (e.g., Vilsmeier-Haack reagent prepared from dimethylformamide and phosphorus oxychloride), dichloromethane (DCM), sodium acetate, water, ethyl acetate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Cool a solution of dimethylformamide in dichloromethane to 0°C.

-

Slowly add phosphorus oxychloride to the cooled solution while stirring.

-

After stirring for 30 minutes, add 2,3-dihydro-1H-indene dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it into a cold aqueous solution of sodium acetate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,3-dihydro-1H-indene-5-carbaldehyde.

-

Protocol 2.2.2: Synthesis of N,N-dimethylhydrazine-1-carbothioamide (Intermediate 2)

This protocol outlines a method for the thiocarbamoylation of N,N-dimethylhydrazine.

-

Materials: N,N-dimethylhydrazine, ammonium thiocyanate, hydrochloric acid, ethanol, water.

-

Procedure:

-

Prepare a solution of N,N-dimethylhydrazine hydrochloride by treating N,N-dimethylhydrazine with hydrochloric acid in ethanol.

-

In a separate flask, dissolve ammonium thiocyanate in water.

-

Add the N,N-dimethylhydrazine hydrochloride solution to the ammonium thiocyanate solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain N,N-dimethylhydrazine-1-carbothioamide.

-

Protocol 2.2.3: Synthesis of (E)-2-((2,3-dihydro-1H-inden-5-yl)methylene)-N,N-dimethylhydrazine-1-carbothioamide (this compound)

This final step involves the condensation of the aldehyde and the thiosemicarbazide.

-

Materials: 2,3-dihydro-1H-indene-5-carbaldehyde, N,N-dimethylhydrazine-1-carbothioamide, ethanol, catalytic amount of acetic acid.

-

Procedure:

-

Dissolve 2,3-dihydro-1H-indene-5-carbaldehyde in ethanol in a round-bottom flask.

-

Add an equimolar amount of N,N-dimethylhydrazine-1-carbothioamide to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

-

Biological Activity and Mechanism of Action

This compound is classified as a nucleoside hydrolase inhibitor. Nucleoside hydrolases are a class of enzymes that catalyze the hydrolysis of the N-glycosidic bond of nucleosides, releasing a nucleobase and ribose.[5]

Role in the Purine Salvage Pathway

In many organisms, particularly in parasitic protozoa and certain cancer cells, the de novo synthesis of purines is either absent or downregulated. These cells rely heavily on the purine salvage pathway to recycle nucleobases and nucleosides from the environment or from the breakdown of nucleic acids.[5] Nucleoside hydrolase plays a critical role in this pathway by making the purine bases available for conversion into nucleotides.

Diagram of the Purine Salvage Pathway and Inhibition by this compound

Caption: Inhibition of the purine salvage pathway by this compound.

By inhibiting nucleoside hydrolase, this compound is hypothesized to disrupt the supply of purine bases necessary for nucleotide synthesis, thereby impeding DNA and RNA synthesis and ultimately leading to the inhibition of cell proliferation. This mechanism of action could be particularly effective against cancer cells that are highly dependent on the purine salvage pathway.

Quantitative Biological Data

A thorough search of the NCI's public databases and the scientific literature did not yield specific quantitative data for the biological activity of this compound, such as IC50 or GI50 values. The GI50 value represents the concentration of a drug that causes 50% growth inhibition in a particular cell line in the NCI-60 screen.[6][7] While the data for many NSC compounds are publicly available, specific results for this compound were not found at the time of this writing.

Table 1: Summary of Biological Data for this compound

| Parameter | Value | Source |

| Target | Nucleoside Hydrolase | Inferred from chemical classification |

| IC50 | Data not available | - |

| GI50 | Data not available | - |

Experimental Protocol for Nucleoside Hydrolase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound like this compound against nucleoside hydrolase. This assay typically measures the rate of substrate conversion to product in the presence and absence of the inhibitor.

-

Materials: Purified nucleoside hydrolase, a suitable substrate (e.g., inosine), assay buffer (e.g., phosphate-buffered saline, pH 7.4), this compound, a method for detecting the product (e.g., spectrophotometric detection of uric acid after conversion of hypoxanthine by xanthine oxidase), 96-well microplates, and a microplate reader.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions to the appropriate wells. Include wells with buffer and solvent only as controls.

-

Add the nucleoside hydrolase enzyme to all wells and incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (e.g., inosine) to all wells.

-

If using a coupled enzyme assay, add xanthine oxidase to the reaction mixture.

-

Monitor the absorbance at the appropriate wavelength (e.g., 293 nm for uric acid formation) over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates as a function of inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Diagram of the Nucleoside Hydrolase Inhibition Assay Workflow

Caption: Workflow for a nucleoside hydrolase inhibition assay.

Conclusion and Future Directions

This compound is a thiosemicarbazone derivative identified through the NCI's Developmental Therapeutics Program as a nucleoside hydrolase inhibitor. While a plausible synthetic route can be proposed based on its chemical structure, and a general understanding of its mechanism of action can be inferred from its target, specific experimental data on its synthesis and biological activity are not currently available in the public domain.

For researchers and drug development professionals, this compound represents a starting point for further investigation. Future work should focus on:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis of this compound should be performed, and the compound's identity and purity should be confirmed using modern analytical techniques (NMR, mass spectrometry, HPLC).

-

Quantitative Biological Evaluation: The inhibitory activity of this compound against purified nucleoside hydrolase should be determined to obtain an IC50 value. Furthermore, its anti-proliferative effects against a panel of cancer cell lines, particularly those known to be dependent on the purine salvage pathway, should be assessed to determine its GI50 profile.

-

Mechanism of Action Studies: Further studies are needed to confirm that the anti-proliferative effects of this compound are indeed mediated through the inhibition of nucleoside hydrolase and the disruption of the purine salvage pathway. This could involve metabolomic studies to measure changes in nucleotide pools following treatment with the compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of this compound could lead to the identification of more potent and selective inhibitors of nucleoside hydrolase with improved drug-like properties.

By addressing these key areas, the full potential of this compound and its chemical class as potential therapeutic agents can be more thoroughly explored.

References

- 1. DTP History - NCI [dctd.cancer.gov]

- 2. Enhancing Drug Discovery and Development - NCI [cancer.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AID 1794768 - NCI human tumor cell line growth inhibition assay. Data for the UO-31 Non-Small Cell Lung cell line, single concentration - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Landscape of NSC Compounds: A Technical Examination

A Note on the Subject Compound: Initial searches for "NSC-79887" yielded limited specific data regarding its detailed biological activity and molecular targets, identifying it primarily as a nucleoside hydrolase (NH) inhibitor[1][2]. In contrast, a significant body of public research is available for a similarly designated compound, NSC-95397 . This guide will provide an in-depth technical overview of NSC-95397, a compound with well-documented activities and targets, as a comprehensive example of the characterization of a National Cancer Institute (NCI) small molecule.

Executive Summary

NSC-95397 is a quinone-based small molecule that has been identified as a potent inhibitor of dual-specificity phosphatases, playing a crucial role in cell cycle regulation and signal transduction. Its multifaceted inhibitory profile against key cellular phosphatases, such as Cdc25 and Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1), positions it as a molecule of interest in cancer research. This document elucidates the biological activities, molecular targets, and associated signaling pathways of NSC-95397, supported by quantitative data and experimental methodologies.

Core Biological Activity and Molecular Targets

NSC-95397 exhibits a range of biological effects, primarily centered on the disruption of cell cycle progression and the induction of apoptosis in cancer cells. These effects are a direct consequence of its inhibitory action on key cellular phosphatases.

Inhibition of Cdc25 Phosphatases

NSC-95397 is a known inhibitor of the Cdc25 family of dual-specificity phosphatases (Cdc25A, Cdc25B, and Cdc25C)[3]. These enzymes are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs)[3]. By inhibiting Cdc25 phosphatases, NSC-95397 effectively halts the cell cycle at the G2/M phase, preventing mitotic entry[3].

Inhibition of MAP Kinase Phosphatase-1 (MKP-1)

In addition to its effects on Cdc25, NSC-95397 also functions as an inhibitor of Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1)[3][4][5]. MKP-1 is a dual-specificity phosphatase that negatively regulates the activity of Mitogen-activated Protein Kinases (MAPKs), particularly the Extracellular signal-regulated kinases 1 and 2 (ERK1/2)[4]. Inhibition of MKP-1 by NSC-95397 leads to sustained phosphorylation and activation of the ERK1/2 pathway, which, in certain cellular contexts, can promote apoptosis[4][5].

Quantitative Data Summary

The inhibitory potency of NSC-95397 against its primary targets has been quantified, providing a basis for its biological efficacy.

| Target Family | Specific Target | Metric | Value (nM) | Reference |

| Cdc25 Phosphatases | Cdc25A | Ki | 32 | [3] |

| Cdc25B | Ki | 96 | [3] | |

| Cdc25C | Ki | 40 | [3] | |

| MAP Kinase Phosphatases | MKP-1 | - | - | [3][4][5] |

| MKP-3 | - | - | [3] |

Note: Specific Ki values for MKP-1 and MKP-3 inhibition by NSC-95397 were not available in the provided search results.

Signaling Pathways and Mechanisms of Action

The biological effects of NSC-95397 are mediated through its modulation of key signaling pathways that govern cell proliferation and survival.

The MKP-1/ERK1/2 Signaling Pathway

A primary mechanism of action for NSC-95397 in inducing anti-proliferative and pro-apoptotic effects in colon cancer cells is through the MKP-1/ERK1/2 pathway[4].

Caption: NSC-95397 inhibits MKP-1, leading to increased ERK1/2 phosphorylation and subsequent apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a general protocol for assessing the effects of NSC-95397 on cancer cell lines.

Cell Culture and Treatment

-

Cell Lines: Human colon cancer cell lines (e.g., HCT116, SW480) are cultured in appropriate media (e.g., McCoy's 5A or Leibovitz's L-15) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: A stock solution of NSC-95397 is prepared in DMSO[3]. Cells are seeded in plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of NSC-95397 or DMSO as a vehicle control.

Cell Viability Assay (MTT Assay)

-

Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well.

-

Treatment: After 24 hours, cells are treated with NSC-95397 for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Following treatment with NSC-95397, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against target proteins (e.g., MKP-1, p-ERK1/2, total ERK1/2, and a loading control like β-actin).

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anticancer effects of NSC-95397.

Caption: A generalized workflow for investigating the in vitro anticancer activity of NSC-95397.

Conclusion

NSC-95397 is a valuable tool for cancer research, demonstrating potent inhibitory activity against key cell cycle and signaling phosphatases. Its ability to induce cell cycle arrest and apoptosis through the modulation of the Cdc25 and MKP-1/ERK1/2 pathways underscores its potential as a lead compound for the development of novel anticancer therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted.

References

Structural Analysis of NSC-79887 Binding to Nucleoside Hydrolase: A Review of Publicly Available Data

Despite a comprehensive search of scientific literature and public databases, no specific data or research articles were identified detailing the structural analysis of NSC-79887 binding to nucleoside hydrolase (NH). While this compound is cataloged as a nucleoside hydrolase inhibitor, the foundational studies describing the precise molecular interactions, binding affinities, and structural basis of this inhibition do not appear to be publicly available at this time.

This guide aims to provide a framework for the type of in-depth technical analysis requested by researchers, scientists, and drug development professionals. However, in the absence of specific data for this compound, the following sections will outline the typical experimental methodologies and data presentation formats used in the structural and biochemical characterization of enzyme-inhibitor complexes, using general examples from the study of nucleoside hydrolases.

Quantitative Analysis of Inhibitor Binding

A critical aspect of characterizing a new inhibitor is to quantify its binding affinity and inhibitory potency. This data is typically presented in a tabular format to facilitate comparison with other compounds.

Table 1: Hypothetical Binding and Inhibition Data for an NH Inhibitor

| Parameter | Value | Experimental Method |

| Binding Affinity | ||

| Kd (Dissociation Constant) | X.X µM | Isothermal Titration Calorimetry (ITC) |

| Ki (Inhibition Constant) | Y.Y µM | Enzyme Kinetics Assay |

| Inhibitory Potency | ||

| IC50 (Half-maximal Inhibitory Concentration) | Z.Z µM | In Vitro Enzyme Activity Assay |

| Thermodynamic Parameters | ||

| ΔH (Enthalpy Change) | -A.A kcal/mol | Isothermal Titration Calorimetry (ITC) |

| -TΔS (Entropy Change) | -B.B kcal/mol | Isothermal Titration Calorimetry (ITC) |

| ΔG (Gibbs Free Energy Change) | -C.C kcal/mol | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are standard protocols used to investigate the interaction between an inhibitor and its target enzyme.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.

Protocol:

-

Sample Preparation: The target nucleoside hydrolase is dialyzed against a specific buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The inhibitor, this compound, is dissolved in the same dialysis buffer to minimize heat of dilution effects.

-

ITC Experiment: The NH solution is loaded into the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

-

Titration: A series of small injections of the inhibitor into the protein solution are performed at a constant temperature (e.g., 25°C).

-

Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka is the association constant (1/Kd).

X-ray Crystallography

X-ray crystallography is a powerful technique to determine the three-dimensional structure of a protein-inhibitor complex at atomic resolution.

Protocol:

-

Protein Expression and Purification: The gene encoding the target nucleoside hydrolase is cloned into an expression vector and expressed in a suitable host (e.g., E. coli). The protein is then purified to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

Crystallization: The purified NH is co-crystallized with this compound. This is typically achieved by mixing the protein-inhibitor complex with a precipitant solution and using vapor diffusion methods (hanging drop or sitting drop) to grow crystals.

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. A molecular model of the protein-inhibitor complex is built into the electron density and refined to yield the final three-dimensional structure.

Visualization of Key Processes

Diagrams are invaluable for illustrating complex biological pathways and experimental workflows.

Caption: A generalized workflow for the characterization of an enzyme inhibitor.

Caption: The role of Nucleoside Hydrolase in the salvage pathway and its inhibition.

A Framework for Investigating Novel Anti-Leishmanial Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, with current therapeutic options hampered by toxicity, resistance, and high costs. The discovery and development of novel anti-leishmanial agents are therefore of paramount importance. This technical guide provides a comprehensive framework for the preclinical evaluation of novel compounds against Leishmania parasites, using the hypothetical compound NSC-79887 as a case study. It outlines a systematic approach encompassing in vitro efficacy and cytotoxicity testing, and elucidation of the potential mechanism of action, including effects on the cell cycle and induction of apoptosis. Detailed experimental protocols, standardized data presentation formats, and conceptual workflow visualizations are provided to guide researchers in the rigorous assessment of promising anti-leishmanial candidates.

Introduction to Leishmania and Drug Discovery

Leishmania is a genus of trypanosomatid protozoans and the causative agent of leishmaniasis, a spectrum of diseases ranging from cutaneous lesions to fatal visceral manifestations.[1] The parasite exists in two main life cycle stages: the flagellated promastigote in the sandfly vector and the non-motile amastigote that resides within mammalian host macrophages.[2] The development of new drugs is critical, and the process typically begins with the screening of compounds for activity against the parasite.[3][4]

In Vitro Efficacy and Cytotoxicity Assessment

The initial step in evaluating a novel compound is to determine its efficacy against both the promastigote and amastigote stages of the parasite and to assess its toxicity to host cells.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison of efficacy and toxicity.

| Compound | Target Organism/Cell Line | Assay Type | IC50 / CC50 (µM) | Selectivity Index (SI) |

| This compound | Leishmania donovani Promastigotes | MTT Assay | [Insert Value] | [Insert Value] |

| This compound | Leishmania donovani Amastigotes (in THP-1 cells) | Giemsa Staining | [Insert Value] | [Insert Value] |

| This compound | THP-1 Macrophages | MTT Assay | [Insert Value] | N/A |

| Amphotericin B (Control) | Leishmania donovani Promastigotes | MTT Assay | [Insert Value] | [Insert Value] |

| Amphotericin B (Control) | Leishmania donovani Amastigotes (in THP-1 cells) | Giemsa Staining | [Insert Value] | [Insert Value] |

| Amphotericin B (Control) | THP-1 Macrophages | MTT Assay | [Insert Value] | N/A |

Caption: In vitro efficacy (IC50) and cytotoxicity (CC50) of this compound.

Experimental Protocols

This assay determines the effect of the compound on the viability of Leishmania promastigotes.

-

Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 25°C.[3]

-

Assay Setup: In a 96-well plate, add 1 x 10^6 promastigotes/well.

-

Compound Addition: Add serial dilutions of this compound (e.g., from 0.1 to 100 µM) to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (medium only).

-

Incubation: Incubate the plate at 25°C for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 25°C.[5][6]

-

Formazan Solubilization: Add 100 µL of 10% SDS in 0.01 M HCl to each well and incubate overnight at 37°C.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration.

This assay assesses the compound's ability to kill intracellular amastigotes.

-

Macrophage Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium with 10% FBS and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).[4]

-

Infection: Infect the macrophages with late-log phase L. donovani promastigotes at a ratio of 10 parasites per macrophage for 24 hours.[4]

-

Compound Treatment: Wash away free parasites and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Staining: Fix the cells with methanol and stain with Giemsa.

-

Data Acquisition: Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Data Analysis: Calculate the IC50 value.

This assay evaluates the toxicity of the compound to host cells.

-

Cell Seeding: Seed differentiated THP-1 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[7]

-

Compound Addition: Add serial dilutions of this compound.

-

Incubation: Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Assay: Perform the MTT assay as described in section 2.2.1.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The Selectivity Index (SI) is then calculated as CC50 / IC50.

Elucidation of Mechanism of Action

Understanding how a compound kills the parasite is crucial for its further development. Key areas to investigate include its effect on the cell cycle and its ability to induce programmed cell death (apoptosis).

Cell Cycle Analysis

Many anti-leishmanial drugs act by disrupting the parasite's cell cycle.[8]

| Compound | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Untreated Control | N/A | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | IC50 | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | 2 x IC50 | [Insert Value] | [Insert Value] | [Insert Value] |

Caption: Effect of this compound on Leishmania donovani cell cycle distribution.

-

Parasite Treatment: Treat log-phase L. donovani promastigotes with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Fixation: Harvest the parasites, wash with PBS, and fix in 70% cold ethanol overnight at 4°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.[9]

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[10][11][12]

Apoptosis Assays

Apoptosis-like cell death is a common mechanism of action for anti-leishmanial drugs.[13]

| Assay | Condition | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Annexin V/PI Staining | Untreated Control | [Insert Value] | [Insert Value] |

| Annexin V/PI Staining | This compound (IC50) | [Insert Value] | [Insert Value] |

| Annexin V/PI Staining | This compound (2 x IC50) | [Insert Value] | [Insert Value] |

Caption: Induction of apoptosis in L. donovani by this compound.

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[14]

-

Parasite Treatment: Treat promastigotes with this compound as described for the cell cycle analysis.

-

Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.[15]

-

Data Acquisition: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[16]

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17]

-

Parasite Treatment and Fixation: Treat and fix the parasites as for the cell cycle analysis.

-

Permeabilization: Permeabilize the cells with a suitable buffer.

-

Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.[16]

-

Data Acquisition: Analyze the cells by flow cytometry or fluorescence microscopy.

-

Data Analysis: Quantify the percentage of TUNEL-positive cells.

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex experimental workflows and biological pathways.

Caption: Experimental workflow for evaluating this compound.

Caption: Simplified apoptosis signaling pathway.

Conclusion

This guide provides a foundational framework for the initial preclinical evaluation of novel anti-leishmanial compounds. By following these standardized protocols and data presentation formats, researchers can generate robust and comparable data, facilitating the identification and prioritization of promising drug candidates for further development. The successful application of this workflow to compounds like the hypothetical this compound will be instrumental in advancing the pipeline of new treatments for leishmaniasis.

References

- 1. CDC - DPDx - Leishmaniasis [cdc.gov]

- 2. Natural killer cells in experimental and human leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The therapeutic effect of larval saliva and hemolymph of Lucilia sericata on the treatment of Leishmania major lesion in BALB/c mice946 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Some novel antileishmanial compounds inhibit normal cell cycle progression of Leishmania donovani promastigotes and exhibits pro-oxidative potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the Leishmania mexicana promastigote cell cycle using imaging flow cytometry provides new insights into cell cycle flexibility and events of short duration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using Imaging Flow Cytometry to automate cell cycle analysis and define G2 phase in Leishmania mexicana promastigotes. [myeventflo.com]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Apoptosis in Leishmania species & its relevance to disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apoptosis-like cell death in Leishmania donovani treated with KalsomeTM10, a new liposomal amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2.4.5. Apoptosis/Necrosis Detection by Flow Cytometry [bio-protocol.org]

- 16. Frontiers | HO-3867 Induces ROS-Dependent Stress Response and Apoptotic Cell Death in Leishmania donovani [frontiersin.org]

- 17. Apoptotic proteins in Leishmania donovani: in silico screening, modeling, and validation by knock-out and gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of NSC-79887 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific cellular effects and optimal usage conditions for NSC-79887 is limited in publicly available scientific literature. The following protocols and application notes are based on general principles for the use of small molecule inhibitors in cell culture and data extrapolated from studies on other NSC-prefix compounds. Researchers are strongly advised to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental setup.

Introduction

This compound is identified as a nucleoside hydrolase (NH) inhibitor[1]. Nucleoside hydrolases are enzymes that catalyze the hydrolysis of nucleosides into a nitrogenous base and a sugar. Inhibition of these enzymes can disrupt critical cellular processes, including nucleic acid metabolism, and may have therapeutic potential. These application notes provide a comprehensive guide for the utilization of this compound in in vitro cell culture experiments, covering essential protocols from stock solution preparation to the assessment of cellular responses.

Data Presentation

Given the limited specific data for this compound, the following tables are presented as templates for researchers to populate with their own experimental data. The values are hypothetical and intended to illustrate how to structure and present quantitative findings from initial characterization experiments.

Table 1: Solubility and Stock Solution Parameters for this compound

| Parameter | Value | Notes |

| Solvent | DMSO | Common solvent for small molecule inhibitors. |

| Stock Concentration | 10 mM | A typical starting stock concentration. |

| Storage Temperature | -20°C | Recommended for long-term stability[1]. |

| Working Dilutions | Cell Culture Medium | Dilute fresh from stock for each experiment. |

Table 2: Hypothetical Dose-Response Data for this compound in a Cancer Cell Line (e.g., A549) after 72-hour treatment

| Concentration (µM) | Cell Viability (%) | Apoptosis (%) | Notes |

| 0 (Vehicle Control) | 100 | 5 | Baseline measurements. |

| 0.1 | 95 | 8 | Minimal effect. |

| 1 | 75 | 20 | Onset of significant activity. |

| 10 | 40 | 55 | Potent cytotoxic and pro-apoptotic effect. |

| 100 | 15 | 80 | Near-maximal effect observed. |

| IC50 (µM) | ~8.5 | - | Calculated from the dose-response curve. |

Table 3: Hypothetical Time-Course Data for this compound (10 µM) in a Cancer Cell Line

| Time (hours) | Cell Viability (%) | Caspase-3/7 Activity (Fold Change) | Notes |

| 0 | 100 | 1 | Baseline before treatment. |

| 12 | 90 | 1.5 | Early signs of cellular stress. |

| 24 | 70 | 3.2 | Significant induction of apoptosis. |

| 48 | 50 | 5.8 | Continued decrease in viability and increase in apoptosis. |

| 72 | 40 | 6.5 | Effect begins to plateau. |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Preparation of this compound Stock Solution

Proper preparation and storage of the inhibitor are critical for reproducible results.

-

Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the powder in an appropriate volume of sterile, anhydrous DMSO. For example, for 5 mg of a compound with a molecular weight of 310.3 g/mol , you would add 1.61 mL of DMSO[2]. Always refer to the manufacturer's instructions for specific details.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Storage: Store the aliquots at -20°C in light-protected tubes[1].

General Cell Culture and Treatment

This protocol outlines the basic steps for treating adherent cells with this compound.

-

Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA extraction) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment[3].

-

Adherence: Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in section 3.2.

-

Addition of MTT Reagent: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: Following treatment with this compound, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ or accutase[4][5].

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (PI Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Collection and Fixation: Collect and wash the treated cells as described above. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram can be used to quantify the percentage of cells in each phase of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA[6][7].

Western Blotting for Signaling Pathway Analysis

Western blotting can be used to investigate the effect of this compound on specific protein expression and signaling pathways. For a nucleoside hydrolase inhibitor, one might investigate pathways involved in nucleotide metabolism, DNA damage response, or apoptosis.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., PARP, Caspase-3, p53, or proteins involved in nucleotide synthesis) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Experimental Workflow

Caption: General workflow for characterizing this compound in cell culture.

Hypothetical Signaling Pathway

Caption: Hypothetical pathway of this compound-induced apoptosis.

Conclusion

While specific data on this compound is not abundant, its classification as a nucleoside hydrolase inhibitor suggests a mechanism of action that interferes with fundamental cellular processes. The protocols and guidelines provided here offer a robust framework for researchers to systematically investigate its effects on their cell lines of interest. It is imperative to perform careful dose-response and time-course studies, along with appropriate molecular assays, to elucidate the specific cellular and molecular consequences of this compound treatment. The use of both positive and negative controls, including a vehicle control, is essential for the accurate interpretation of the experimental results.

References

- 1. tebubio.com [tebubio.com]

- 2. NSC-95397 | Cell Signaling Technology [cellsignal.com]

- 3. nacalai.com [nacalai.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Culturing Human Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Dual action of NSC606985 on cell growth and apoptosis mediated through PKCδ in prostatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NSC606985, a novel camptothecin analog, induces apoptosis and growth arrest in prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Evaluation of Chemical Compounds in Parasite Inhibition Assays

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield any specific information regarding the use of NSC-79887 for parasite inhibition. The following application notes and protocols are provided as a general guideline for researchers, scientists, and drug development professionals interested in screening and characterizing chemical compounds for anti-parasitic activity. The dosages, concentrations, and specific experimental details should be optimized for the particular compound and parasite species under investigation.

Introduction

Parasitic diseases remain a significant global health burden, necessitating the discovery and development of novel therapeutic agents. In vitro cell-based assays are a crucial first step in identifying and characterizing compounds with anti-parasitic potential. These assays typically involve exposing cultured parasites to a range of compound concentrations to determine the inhibitory effects on parasite growth and viability. This document outlines generalized protocols for assessing the in vitro efficacy of a chemical compound against common protozoan parasites, namely Plasmodium falciparum (the causative agent of malaria) and Leishmania donovani (a causative agent of visceral leishmaniasis).

Quantitative Data Summary for In Vitro Anti-Parasitic Screening

The following table provides a general framework for presenting quantitative data from in vitro anti-parasitic assays. The values presented are hypothetical and serve as an example of how to summarize key inhibitory concentrations.

| Compound ID | Parasite Species | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) on Host Cells | Selectivity Index (SI = CC₅₀/IC₅₀) |

| Example Compound A | Plasmodium falciparum (3D7) | SYBR Green I Assay | 1.5 | >50 (HEK293T) | >33.3 |

| Example Compound A | Leishmania donovani (Amastigotes) | Macrophage Infection Assay | 3.2 | >50 (RAW 264.7) | >15.6 |

| Positive Control | Chloroquine | P. falciparum (3D7) | 0.02 | >100 (HEK293T) | >5000 |

| Positive Control | Amphotericin B | L. donovani (Amastigotes) | 0.1 | 2.5 (RAW 264.7) | 25 |

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits 50% of parasite growth or viability. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a compound that causes 50% cytotoxicity to host cells. Selectivity Index (SI): A ratio used to assess the compound's specificity for the parasite over host cells. A higher SI is desirable.

Detailed Experimental Protocols

In Vitro Anti-plasmodial Activity Assay against Plasmodium falciparum

This protocol is based on the SYBR Green I-based fluorescence assay, which measures the proliferation of parasites by quantifying the amount of parasitic DNA.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human erythrocytes (O+)

-

Complete RPMI 1640 medium (supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

96-well black, clear-bottom microplates

-

Test compound stock solution (e.g., in DMSO)

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

-

Positive control (e.g., Chloroquine)

-

Negative control (e.g., DMSO)

-

Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

-

Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2% hematocrit in complete RPMI 1640 medium in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Assay Preparation:

-

Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should be kept below 0.5%.

-

Synchronize the parasite culture to the ring stage.

-

Prepare a parasite suspension with 1% parasitemia and 2% hematocrit.

-

-

Drug Treatment:

-

Add 100 µL of the parasite suspension to each well of a 96-well plate.

-

Add 100 µL of the diluted test compound, positive control, or negative control to the respective wells.

-

-

Incubation: Incubate the plate for 72 hours under the same conditions used for culture maintenance.

-

Lysis and Staining:

-

After incubation, carefully remove 100 µL of the supernatant.

-

Add 100 µL of SYBR Green I lysis buffer to each well.

-

Mix thoroughly and incubate in the dark at room temperature for 1 hour.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of parasite inhibition for each concentration relative to the negative control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro Anti-leishmanial Activity Assay against Leishmania donovani Amastigotes

This protocol describes an assay to determine the activity of a compound against the intracellular amastigote stage of L. donovani within a macrophage host cell line.

Materials:

-

L. donovani promastigotes

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium (supplemented with 10% FBS and antibiotics)

-

96-well clear-bottom microplates

-

Test compound stock solution (in DMSO)

-

Giemsa stain

-

Positive control (e.g., Amphotericin B)

-

Negative control (e.g., DMSO)

-

Incubator at 37°C with 5% CO₂

-

Light microscope

Procedure:

-

Macrophage Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Parasite Infection:

-

Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the wells to remove non-phagocytosed parasites.

-

-

Drug Treatment:

-

Add fresh medium containing serial dilutions of the test compound, positive control, or negative control to the infected macrophages.

-

-

Incubation: Incubate the plate for another 48-72 hours.

-

Fixation and Staining:

-

Wash the wells with PBS.

-

Fix the cells with methanol.

-

Stain the cells with Giemsa stain.

-

-

Data Acquisition and Analysis:

-

Determine the number of amastigotes per 100 macrophages for each well by light microscopy.

-

Calculate the percentage of inhibition of amastigote proliferation for each concentration compared to the negative control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

-

Visualizations

Experimental Workflow for Anti-Parasitic Compound Screening

Caption: A generalized workflow for in vitro screening of chemical compounds for anti-parasitic activity.

Hypothetical Signaling Pathway Targeted by an Anti-Parasitic Compound

Caption: A hypothetical signaling pathway in a parasite that is crucial for its survival and proliferation, which is inhibited by a chemical compound.

Application Notes and Protocols for Preparing NSC-79887 Stock Solutions with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-79887 is a small molecule inhibitor of nucleoside hydrolase (NH) with potential applications in various research and drug development fields.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for a wide range of organic compounds.[2][3][4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling and use in experimental settings.

| Property | Value |

| Chemical Name | Diethyl 2-[(2-chloroanilino)methylidene]propanedioate[2] |

| CAS Number | 19056-78-1[2] |

| Molecular Formula | C14H16ClNO4[2] |

| Molecular Weight | 297.74 g/mol [2] |

| Appearance | Solid powder[2] |

| Purity | >98%[2] |

| Solubility | Soluble in DMSO[2] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on specific experimental needs.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and level.

-

Place a sterile, empty microcentrifuge tube on the balance and tare to zero.

-

-

Weighing this compound:

-

Carefully weigh out the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.9774 mg of this compound (Molecular Weight = 297.74 g/mol ).

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 moles

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 moles x 297.74 g/mol = 0.0029774 g = 2.9774 mg

-

-

-

Adding DMSO:

-

Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mM solution with 2.9774 mg of this compound, add 1 mL of DMSO.

-

-

Dissolution:

-

Tightly cap the tube.

-

Vortex the solution for 1-2 minutes until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

-

-

Aliquoting and Storage:

-

For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2] Always refer to the manufacturer's specific storage recommendations.

-

Workflow for Preparing this compound Stock Solution

Caption: Workflow for the preparation of this compound stock solution in DMSO.

Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the compound and solvent vapors.

-

DMSO Properties: DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin.[5] Therefore, it is crucial to avoid direct skin contact.

-

Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with institutional and local regulations for chemical waste.

Signaling Pathway Context

While the specific signaling pathways affected by this compound, a nucleoside hydrolase inhibitor, are a subject of ongoing research, a general representation of its potential mechanism of action is useful for experimental design. By inhibiting nucleoside hydrolase, this compound can disrupt nucleotide salvage pathways, which are critical for the proliferation of certain parasites and cancer cells.

Caption: Potential mechanism of this compound as a nucleoside hydrolase inhibitor.

By following these detailed application notes and protocols, researchers can ensure the accurate and safe preparation of this compound stock solutions, leading to more reliable and reproducible experimental outcomes.

References

Application of NSC-79887 in High-Throughput Screening: Information Not Currently Available in Public Domain

Despite a comprehensive review of scientific literature and publicly available data, there is currently no specific information on the application of the compound NSC-79887 in high-throughput screening (HTS) assays.

This compound is identified as a nucleoside hydrolase (NH) inhibitor.[1][2] Some sources indicate its potential activity against Bacillus anthracis and suggest it as a candidate for further biological testing.[2] However, detailed experimental protocols, quantitative data from HTS campaigns (such as IC50 values or Z' factors), or elucidated signaling pathways related to its activity in a high-throughput context are not available in the public domain.

The core requirements of this request—structured data tables, detailed experimental protocols, and visualizations of signaling pathways and workflows for HTS applications—cannot be fulfilled due to the absence of foundational scientific research and data on this specific topic.

For researchers interested in exploring the potential of this compound in a high-throughput screening context, the following general workflow and considerations for a novel nucleoside hydrolase inhibitor would be applicable.

General Protocol for Screening a Novel Nucleoside Hydrolase Inhibitor

A typical high-throughput screening campaign to identify and characterize inhibitors of a nucleoside hydrolase would involve a primary screen to identify initial hits, followed by secondary and confirmatory assays to validate these hits and determine their mechanism of action.

Experimental Workflow

Below is a generalized workflow for screening a compound like this compound against a target nucleoside hydrolase.

Caption: Generalized workflow for a high-throughput screening campaign of a novel inhibitor.

Hypothetical Signaling Pathway Inhibition

As a nucleoside hydrolase inhibitor, this compound would likely interfere with the purine salvage pathway in susceptible organisms or cell types. This pathway is crucial for recycling purine bases from degraded nucleic acids.

Caption: Putative mechanism of action of this compound via inhibition of the purine salvage pathway.

Conclusion

While the requested detailed application notes and protocols for this compound in high-throughput screening cannot be provided due to a lack of available data, the generalized frameworks presented here can serve as a starting point for researchers wishing to investigate this compound's properties. Any such investigation would first require the development and validation of a robust primary assay for the target nucleoside hydrolase, followed by the systematic screening and characterization of this compound's inhibitory activity. Future research in this area would be necessary to generate the specific data required to produce the detailed documentation originally requested.

References

Application Notes and Protocols: In Vivo Evaluation of Novel Anti-Leishmanial Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of novel therapeutic agents against leishmaniasis, using a hypothetical candidate, NSC-79887, as an illustrative example. The methodologies described are based on established practices in pre-clinical anti-leishmanial drug discovery.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe drugs is a global health priority. Pre-clinical evaluation in relevant animal models is a critical step in the drug development pipeline. These notes outline the standard procedures for assessing the efficacy and toxicity of a candidate compound, this compound, in established murine models of cutaneous and visceral leishmaniasis.

Data Presentation: Summarized Efficacy and Toxicity Data

Quantitative data from in vivo studies should be meticulously recorded and presented for clear interpretation and comparison. The following tables exemplify how to structure such data for a compound like this compound.

Table 1: Efficacy of this compound against Leishmania amazonensis in a Murine Model of Cutaneous Leishmaniasis

| Treatment Group | Dose (mg/kg/day) | Route of Administration | Lesion Size Reduction (%) | Parasite Burden Reduction (%) (Spleen) | Parasite Burden Reduction (%) (Liver) |

| This compound | 10 | Oral | 35 ± 5 | 40 ± 8 | 30 ± 6 |

| This compound | 25 | Oral | 65 ± 7 | 70 ± 10 | 60 ± 9 |

| This compound | 50 | Oral | 85 ± 6 | 90 ± 5 | 80 ± 7 |

| Amphotericin B | 1 | Intraperitoneal | 95 ± 4 | 98 ± 3 | 92 ± 4 |

| Vehicle Control | - | Oral | 0 | 0 | 0 |

Table 2: Efficacy of this compound against Leishmania donovani in a Murine Model of Visceral Leishmaniasis

| Treatment Group | Dose (mg/kg/day) | Route of Administration | Spleen Weight Reduction (%) | Liver Weight Reduction (%) | Parasite Burden Reduction (LDU) - Spleen | Parasite Burden Reduction (LDU) - Liver | |---|---|---|---|---|---| | this compound | 10 | Oral | 20 ± 4 | 15 ± 3 | 30 ± 7 | 25 ± 5 | | this compound | 25 | Oral | 50 ± 6 | 40 ± 5 | 65 ± 9 | 55 ± 8 | | this compound | 50 | Oral | 75 ± 5 | 60 ± 7 | 85 ± 6 | 70 ± 9 | | Miltefosine | 20 | Oral | 80 ± 4 | 65 ± 6 | 90 ± 5 | 80 ± 7 | | Vehicle Control | - | Oral | 0 | 0 | 0 | 0 |

Table 3: Acute Toxicity Profile of this compound in BALB/c Mice

| Dose (mg/kg) | Route of Administration | Observation Period (days) | Mortality | Clinical Signs of Toxicity |

| 100 | Oral | 14 | 0/5 | No observable signs |

| 250 | Oral | 14 | 0/5 | No observable signs |

| 500 | Oral | 14 | 1/5 | Lethargy, ruffled fur in 2/5 mice |

| 1000 | Oral | 14 | 3/5 | Lethargy, ruffled fur, weight loss in 4/5 mice |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Protocol 1: Evaluation of this compound Efficacy in a Murine Model of Cutaneous Leishmaniasis (L. amazonensis)

1. Animal Model:

-

Species: BALB/c mice, female, 6-8 weeks old.

-

Justification: BALB/c mice are susceptible to L. amazonensis and develop measurable cutaneous lesions.[1][2]

2. Parasite Culture and Infection:

-

Maintain Leishmania amazonensis promastigotes in Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.

-

Infect mice by subcutaneous injection of 1 x 10^6 stationary-phase promastigotes in the hind footpad.

3. Drug Preparation and Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer this compound orally once daily for 21 consecutive days, starting one week post-infection.

-

Include a positive control group treated with a standard drug (e.g., Amphotericin B, 1 mg/kg, intraperitoneally) and a vehicle control group.

4. Efficacy Assessment:

-

Lesion Size: Measure the thickness and diameter of the infected footpad weekly using a digital caliper.

-

Parasite Burden: At the end of the treatment, euthanize the mice and determine the parasite load in the spleen and liver by quantitative real-time PCR (qPCR) or by limiting dilution assay.

Protocol 2: Evaluation of this compound Efficacy in a Murine Model of Visceral Leishmaniasis (L. donovani)

1. Animal Model:

-

Species: BALB/c mice or Syrian golden hamsters, female, 6-8 weeks old.

-

Justification: BALB/c mice are a common model for initial screening, while hamsters more closely mimic human visceral leishmaniasis.[3][4][5]

2. Parasite Culture and Infection:

-

Maintain Leishmania donovani promastigotes as described for L. amazonensis.

-

Infect animals via intravenous (tail vein) injection of 1 x 10^7 stationary-phase promastigotes.

3. Drug Preparation and Administration:

-

Prepare and administer this compound as described for the cutaneous leishmaniasis model.

-

Include a positive control group treated with a standard drug (e.g., Miltefosine, 20 mg/kg, orally) and a vehicle control group.

4. Efficacy Assessment:

-

Organ Weight: At the end of treatment, measure the wet weight of the spleen and liver.

-

Parasite Burden: Determine the parasite load in the spleen and liver. This is typically expressed in Leishman-Donovan Units (LDU), calculated by microscopic examination of Giemsa-stained tissue smears.

Protocol 3: Acute Oral Toxicity Study of this compound

1. Animal Model:

-

Species: Healthy, non-infected BALB/c mice, female, 6-8 weeks old.

2. Drug Administration:

-

Administer single, escalating doses of this compound orally to different groups of mice.

-

Include a control group that receives only the vehicle.

3. Observation:

-

Monitor the animals for 14 days for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any adverse effects.

4. Data Analysis:

-

Determine the LD50 (lethal dose for 50% of the animals) if applicable, or the maximum tolerated dose (MTD).

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Caption: Workflow for Cutaneous Leishmaniasis Model.

Caption: Putative Apoptotic Pathway in Leishmania.

Conclusion

The protocols and data presentation formats provided herein offer a standardized framework for the in vivo assessment of novel anti-leishmanial drug candidates. While this compound is used as a placeholder, these methodologies are broadly applicable. Rigorous and well-documented pre-clinical studies are fundamental to the successful translation of promising compounds from the laboratory to clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. The efficacy of 2-nitrovinylfuran derivatives against Leishmania in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ias.ac.in [repository.ias.ac.in]

Application Notes and Protocols for Testing NSC-79887 Against Antibiotic-Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. This document provides a comprehensive set of protocols for the preclinical in vitro evaluation of NSC-79887, a novel investigational compound, against a panel of clinically relevant antibiotic-resistant bacteria. The following protocols are designed to determine the antimicrobial spectrum, potency, and potential for synergistic activity of this compound.

Preliminary Screening of Antibacterial Activity: Disk Diffusion Assay

The disk diffusion method is a qualitative and cost-effective technique to initially assess the antibacterial activity of this compound.[1][2] This assay determines the ability of the compound to inhibit bacterial growth by measuring the zone of inhibition around a disk impregnated with the test compound.[2]

Experimental Protocol:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) in sterile saline or Mueller-Hinton Broth (MHB).

-

Inoculation of Agar Plates: Uniformly streak the bacterial suspension onto the surface of Mueller-Hinton Agar (MHA) plates using a sterile cotton swab.

-

Disk Application: Aseptically place paper disks (6 mm diameter) impregnated with a defined concentration of this compound onto the inoculated agar surface. A solvent control disk should be included.

-

Incubation: Incubate the plates at 37°C for 16-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk. The absence of a zone indicates no activity, while a larger zone suggests greater inhibitory activity.

Data Presentation:

| Bacterial Strain | Resistance Profile | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) |

| Staphylococcus aureus (MRSA) ATCC 43300 | Methicillin-Resistant | X | |

| Pseudomonas aeruginosa ATCC 27853 | Multi-drug Resistant | X | |

| Escherichia coli ATCC 35218 | ESBL-producing | X | |

| Control Strain (e.g., E. coli ATCC 25922) | Susceptible | X |

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] This quantitative measure is crucial for assessing the potency of this compound. The broth microdilution method is a standard and efficient way to determine MIC values.[3]

Experimental Protocol:

-

Preparation of this compound Dilutions: Prepare a series of two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[2][3] This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation:

| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) |

| S. aureus (MRSA) ATCC 43300 | Methicillin-Resistant | |

| P. aeruginosa ATCC 27853 | Multi-drug Resistant | |

| E. coli ATCC 35218 | ESBL-producing | |

| Control Strain (E. coli ATCC 25922) | Susceptible |

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps to determine whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Experimental Protocol:

-

Following MIC Determination: After determining the MIC, take a 10 µL aliquot from each well of the microtiter plate that shows no visible growth.

-

Plating: Spot-plate the aliquots onto MHA plates.

-

Incubation: Incubate the MHA plates at 37°C for 24 hours.

-

Data Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation:

| Bacterial Strain | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |

| S. aureus (MRSA) ATCC 43300 | Methicillin-Resistant | |||

| P. aeruginosa ATCC 27853 | Multi-drug Resistant | |||

| E. coli ATCC 35218 | ESBL-producing |

Synergy Testing: Checkerboard Assay

The checkerboard assay is used to evaluate the interaction between this compound and existing antibiotics. This can reveal synergistic (enhanced effect), additive, indifferent, or antagonistic interactions.

Experimental Protocol:

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and a known antibiotic (e.g., along the columns).

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy: FIC index ≤ 0.5

-

Additive: 0.5 < FIC index ≤ 1

-

Indifference: 1 < FIC index ≤ 4

-

Antagonism: FIC index > 4

-

Data Presentation:

| Bacterial Strain | Antibiotic | This compound MIC Alone (µg/mL) | Antibiotic MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Antibiotic MIC in Combination (µg/mL) | FIC Index | Interaction |

| S. aureus (MRSA) | Vancomycin | ||||||

| P. aeruginosa | Ciprofloxacin |

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the antimicrobial activity of this compound.

Hypothetical Signaling Pathway Inhibition by this compound

Note: The following diagram illustrates a hypothetical bacterial signaling pathway that could be a target for an antimicrobial agent like this compound. The specific molecular target of this compound is currently unknown.

Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.

References

Troubleshooting & Optimization

NSC-79887 solubility and stability issues